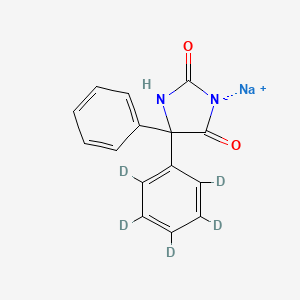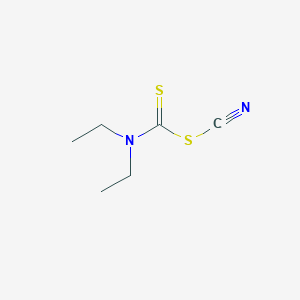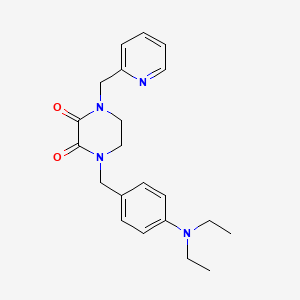
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazinedione core, which is substituted with a diethylamino phenyl group and a pyridinylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Substitution Reactions: The diethylamino phenyl group and the pyridinylmethyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases (e.g., sodium hydride) in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Piperazinedione, 1-((4-(dimethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-: Similar structure but with dimethylamino group instead of diethylamino group.
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(3-pyridinylmethyl)-: Similar structure but with a different position of the pyridinylmethyl group.
Uniqueness
The uniqueness of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
77917-85-2 |
|---|---|
Fórmula molecular |
C21H26N4O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-[[4-(diethylamino)phenyl]methyl]-4-(pyridin-2-ylmethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C21H26N4O2/c1-3-23(4-2)19-10-8-17(9-11-19)15-24-13-14-25(21(27)20(24)26)16-18-7-5-6-12-22-18/h5-12H,3-4,13-16H2,1-2H3 |
Clave InChI |
FPIDXEXPTVKRGD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


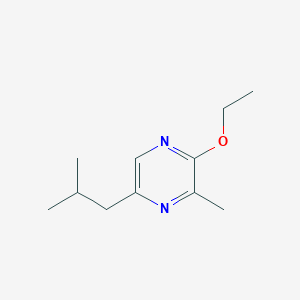
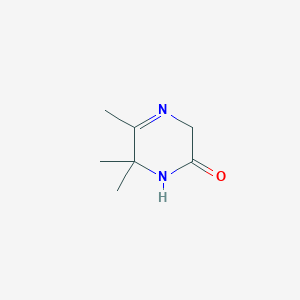

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
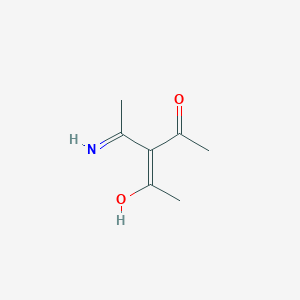

![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

